molecular formula C7H5FO3 B042784 2-Fluoro-4-hydroxybenzoic Acid CAS No. 65145-13-3

2-Fluoro-4-hydroxybenzoic Acid

Cat. No. B042784
CAS RN: 65145-13-3
M. Wt: 156.11 g/mol
InChI Key: NXWTWYULZRDBSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-hydroxybenzoic acid and its derivatives involves multistep chemical processes that often start from commercially available substrates. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for solid-phase synthesis, leading to various nitrogenous heterocycles (Soňa Křupková et al., 2013). Another study reports on the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of reactions including carboxyl group protection, diazotization, iodosubstitution, and deprotection (Zhao Haoyu et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-hydroxybenzoic acid and its complexes can be elucidated through X-ray crystallography and other spectroscopic methods. The structure is characterized by the presence of fluorine and hydroxy groups, which influence the electronic and spatial configuration of the molecule, affecting its reactivity and properties. For instance, lanthanide complexes with 4-fluorobenzoic acid have been synthesized, demonstrating interesting structural features and luminescence properties (Li Li et al., 2015).

Chemical Reactions and Properties

2-Fluoro-4-hydroxybenzoic acid participates in various chemical reactions, forming diverse compounds with potential applications. Its reactivity can be harnessed to create co-crystals, as seen with 4,4'-bipyridine and 4-hydroxybenzoic acid, which exhibit synthon polymorphism and pseudopolymorphism, indicating a versatile potential for the design of materials with specific properties (Arijita Mukherjee & G. Desiraju, 2011).

Scientific Research Applications

  • Analytical Chemistry : A study by Watanabe and Imai (1981) discusses how 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances the sensitivity of high-performance liquid chromatography for detecting amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

  • Environmental Microbiology : Research by Londry and Fedorak (1993) and others demonstrates the impact of fluorophenols and fluorobenzoates on microbial processes. For instance, fluorophenols can inhibit phenol degradation in methanogenic cultures (Londry & Fedorak, 1993), and Sphingomonas sp. HB-1 can degrade 3-fluorobenzoate (Boersma et al., 2004).

  • Chemical Synthesis : Schlosser (2005) developed a method for regiochemically exhaustive functionalization of aromatic and heterocyclic substrates, which can be applied to synthesize a wide range of compounds for therapeutic or pesticidal applications (Schlosser, 2005). Additionally, 4-Hydroxybenzoic acid (4-HBA), a structurally similar compound, serves as an intermediate for producing various bioproducts (Wang et al., 2018).

  • Antioxidant Research : The antioxidant behavior of 4-hydroxybenzoates, similar in structure to 2-Fluoro-4-hydroxybenzoic Acid, is influenced by the number and position of hydroxyl groups, essential for their antioxidant properties (Tyrakowska et al., 1999).

  • Pharmaceutical and Cosmetic Applications : Jewell et al. (2007) explored the dermal absorption and hydrolysis of parabens, which are esters of para-hydroxybenzoic acid, in human and minipig skin, indicating relevance in topical applications (Jewell et al., 2007).

  • Environmental Science : Studies such as those by Genthner et al. (1989) show the anaerobic transformation of phenol derivatives into benzoates, shedding light on environmental degradation pathways of similar compounds (Genthner et al., 1989).

Safety And Hazards

2-Fluoro-4-hydroxybenzoic Acid can cause skin irritation and serious eye irritation . It is recommended to wear protective clothing, gloves, and eye/face protection when handling this chemical .

Future Directions

As a biochemical reagent, 2-Fluoro-4-hydroxybenzoic Acid has potential applications in life science related research . Its para-positioning of carboxylic acid and hydroxy makes it preferred for synthesising mesogens used in liquid crystal .

Relevant Papers There are several papers and technical documents related to 2-Fluoro-4-hydroxybenzoic Acid available for further reading .

properties

IUPAC Name

2-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWTWYULZRDBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382637
Record name 2-Fluoro-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hydroxybenzoic Acid

CAS RN

65145-13-3
Record name 2-Fluoro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65145-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-hydroxybenzonitrile (20.00 g, 145.9 mmol) in 160 mL of water, was added 50% aqueous sodium hydroxide (40.00 g, 500.0 mmol). The mixture was heated to reflux for 4 hours, cooled to room temperature, poured into iced concentrated hydrochloric acid, and extracted with ether. The product was extracted into saturated aqueous sodium bicarbonate and the ether layer discarded. This aqueous extract was acidified with concentrated hydrochloric acid and extracted with ether. The organic extract was dried over magnesium sulfate, filtered, and evaporated to give a white solid (22.90 g) of 2-fluoro-4-hydroxybenzoic acid in 100% yield. 1H NMR (300 MHz, CD3COCD3) δ (ppm): 9.80 (b, 1H), 7.87 (t, 1H), 6.77 (dd, 1H), 6.66 (dd, 1H). 19F-NMR (300 MHz, CD3COCD3) δ (ppm): −108.13 (s, decoupled). 2-Fluoro-4-hydroxybenzonitrile: 1H-NMR (300 MHz, CD3COCD3) δ (ppm): 7.61 (t, 1H), 6.81 (m, 2H), 5.80 (b, 1H). 19F-NMR (300 MHz, CD3COCD3) δ (ppm): −108.82 (s, decoupled)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Londry - 1993 - era.library.ualberta.ca
… The proposed 3-fluoro-4-hydroxybenzoic acid and 2-fluoro4-hydroxybenzoic acid intermediates were not detected, but authentic 3fluoro-4-hydroxybenzoic acid was transformed to 3-…
Number of citations: 2 era.library.ualberta.ca
MH Eppink, SA Boeren, J Vervoort… - Journal of …, 1997 - Am Soc Microbiol
… 2-Fluoro-4-hydroxybenzoic acid was synthesized from 2-ffuoro-4-methoxyacetophenone (2 g) by the following procedure. In the first step, the methylketone was cleaved with HOBr (34), …
Number of citations: 88 journals.asm.org
B Tyrakowska, AEMF Soffers, H Szymusiak… - Free Radical Biology …, 1999 - Elsevier
… 2-Fluoro-4-hydroxybenzoic acid, 3-fluoro-4-hydroxybenzoic acid, 2,5-difluoro-4-hydroxybenzoic acid, 2,6-difluoro-4-hydroxybenzoic acid, and 3,5-difluoro-4-hydroxybenzoic acid were …
Number of citations: 133 www.sciencedirect.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
… Consecutive treatment with PMDTA-activated sec-butyllithium in tetrahydrofuran at –75 C for 2 h and dry ice followed by neutralization gave a mixture of 2-fluoro-4-hydroxybenzoic acid (…
RA Reddy, BK Sadashiva - Journal of Materials Chemistry, 2004 - pubs.rsc.org
The synthesis and characterization of twenty seven new compounds belonging to three homologous series of compounds derived from 3-hydroxybenzoic acid are reported. One of the …
Number of citations: 105 pubs.rsc.org
SL Wu, CY Lin - Liquid crystals, 2003 - Taylor & Francis
A new ferroelectric liquid crystal, 1-ethylpropyl (S)-2-[2-fluoro-4-(4′-decyloxybiphenylcarbonyloxy) benzoyloxy] propanoate, F, was synthesized and mixed with an achiral swallow-…
Number of citations: 24 www.tandfonline.com
BK Sadashiva, RA Reddy, R Pratibha… - Journal of Materials …, 2002 - pubs.rsc.org
Several compounds belonging to three new series of five-ring banana-shaped esters, which are unsymmetrically substituted with respect to the central phenyl ring, have been …
Number of citations: 102 pubs.rsc.org
M Husain, B Entsch, DP Ballou, V Massey… - Journal of Biological …, 1980 - Elsevier
… The monofluorinated substrates 'I When 2-fluoro-4-hydroxybenzoic acid is hydroxylated, a single have apparent V,,, and K, values comparable to those for compound (trimethylsilyl …
Number of citations: 140 www.sciencedirect.com
RA Reddy, BK Sadashiva - Journal of Materials Chemistry, 2004 - pubs.rsc.org
The synthesis and characterization of several new banana-shaped mesogens derived from 2,7-dihydroxynaphthalene are described. Some new phase sequences such as N → B6 → …
Number of citations: 76 pubs.rsc.org
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
… LITMP was employed, the deprotonation occurred at the 6-position, adjacent to the fluorine atom (intermediate 75 b), and ultimately led to the isomeric 2-fluoro-4-hydroxybenzoic acid. [(…
Number of citations: 356 onlinelibrary.wiley.com

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